Methyl 4-acetoxythiophene-3-carboxylate
Overview
Description
Methyl 4-acetoxythiophene-3-carboxylate is an organic compound with the molecular formula C8H8O4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-acetoxythiophene-3-carboxylate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxythiophene-3-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the desired ester .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetoxythiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while Friedel-Crafts acylation can introduce acyl groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or acylated thiophene derivatives.
Scientific Research Applications
Methyl 4-acetoxythiophene-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, such as organic semiconductors
Mechanism of Action
The mechanism of action of methyl 4-acetoxythiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release acetic acid and the corresponding thiophene carboxylate, which can then participate in various biochemical pathways. The thiophene ring’s aromatic nature allows it to interact with hydrophobic pockets in proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxythiophene-3-carboxylate
- Methyl 4-methoxythiophene-3-carboxylate
- Methyl 4-chlorothiophene-3-carboxylate
Uniqueness
Methyl 4-acetoxythiophene-3-carboxylate is unique due to the presence of the acetoxy group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s solubility and can participate in specific reactions that other similar compounds may not undergo .
Properties
IUPAC Name |
methyl 4-acetyloxythiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-5(9)12-7-4-13-3-6(7)8(10)11-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULQEVLYHKUJHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CSC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501153 | |
Record name | Methyl 4-(acetyloxy)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65369-31-5 | |
Record name | Methyl 4-(acetyloxy)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50501153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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